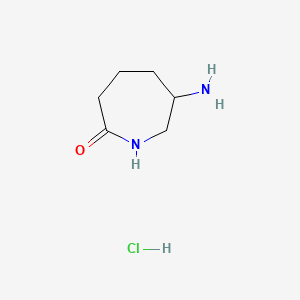

6-Aminoazepan-2-one hydrochloride

Descripción

BenchChem offers high-quality 6-Aminoazepan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminoazepan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLWSYWZOMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740891 | |

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-18-6 | |

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Aminoazepan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoazepan-2-one hydrochloride (CAS: 1292369-18-6) is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and organic synthesis.[1] As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form, making it an attractive intermediate for drug development and other chemical industries.[1] This technical guide provides a summary of its known and estimated basic physicochemical properties, detailed experimental protocols for their determination, and a conceptual framework for its synthesis and biological evaluation. Due to the limited availability of public data for this specific compound, this guide combines information on the target molecule with data from closely related analogs and standardized experimental procedures to offer a comprehensive resource for researchers.

Physicochemical Properties

Quantitative experimental data for 6-Aminoazepan-2-one hydrochloride is not widely available in peer-reviewed literature. The following tables summarize the available information and provide estimates based on structurally similar compounds.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| Chemical Formula | C₆H₁₃ClN₂O | [2][3] |

| Molecular Weight | 164.63 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [4] (Based on related isomer) |

| Melting Point | >280°C (decomposes) | [4] (Data for (R)-3-aminoazepan-2-one hydrochloride isomer; likely similar for the 6-amino isomer) |

Table 2: Acid-Base and Solubility Properties

| Property | Value | Source/Comment |

| pKa | Not Available | The pKa of the protonated amine is a critical parameter for understanding its ionization state at physiological pH. A general protocol for its determination is provided in Section 2.2. |

| Aqueous Solubility | Soluble in water | [1] (Qualitative description). Quantitative data is not available. A standard protocol for determination is provided in Section 2.3. |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [4] (Data for (R)-3-aminoazepan-2-one hydrochloride isomer) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 6-Aminoazepan-2-one hydrochloride are presented below. These protocols are standardized and widely applicable for the characterization of amine hydrochloride salts.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. For amine hydrochloride salts, which may decompose at high temperatures, a capillary melting point method is standard.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 6-Aminoazepan-2-one hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) equipped with a calibrated thermometer or digital temperature probe.

-

Preliminary Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting range.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the preliminary melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. Any signs of decomposition, such as darkening of the sample, should also be noted.[3]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable group, such as the primary amine in 6-Aminoazepan-2-one hydrochloride.

Protocol:

-

Solution Preparation: A standard solution of 6-Aminoazepan-2-one hydrochloride (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Apparatus Calibration: A pH meter with a combination electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration Procedure: A known volume of the amine hydrochloride solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution, and an initial pH reading is recorded. The titrant is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Sample Preparation: An excess amount of 6-Aminoazepan-2-one hydrochloride is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. The use of an excess ensures that a saturated solution is formed.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Result Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Synthesis and Biological Evaluation Framework

As 6-Aminoazepan-2-one hydrochloride is primarily a synthetic building block, its direct biological activity is not extensively documented. However, its structure is related to caprolactam, a precursor to Nylon 6. The introduction of an amino group provides a reactive handle for the synthesis of a diverse range of derivatives with potential pharmacological activities.

Conceptual Synthesis Pathway

The synthesis of amino-caprolactam derivatives often starts from lysine. The following diagram illustrates a general, conceptual pathway for the synthesis of a 3-aminoazepan-2-one hydrochloride from L-lysine hydrochloride, which is structurally related to the target compound.

Caption: Conceptual synthesis pathway for a related amino-azepan-2-one hydrochloride.[4]

General Workflow for Biological Activity Screening

Given that 6-Aminoazepan-2-one hydrochloride is a synthetic intermediate, it would typically be used to generate a library of derivatives for biological screening. The following diagram outlines a general workflow for evaluating the biological activity of new chemical entities derived from this scaffold.

Caption: General workflow for biological screening of novel chemical derivatives.

Conclusion

6-Aminoazepan-2-one hydrochloride is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including pharmaceuticals. While specific experimental data on its physicochemical properties are scarce in the public domain, this guide provides standardized protocols for their determination. The provided frameworks for synthesis and biological evaluation offer a roadmap for researchers interested in utilizing this and related scaffolds in drug discovery and development programs. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.

References

6-Aminoazepan-2-one hydrochloride CAS number

An In-depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Aminoazepan-2-one hydrochloride (CAS No: 1292369-18-6), a versatile heterocyclic building block. This document delves into its chemical identity, physicochemical properties, synthesis, and key applications in the pharmaceutical and polymer industries. With a focus on scientific integrity, this guide offers practical insights and detailed protocols to support researchers and developers in leveraging this compound for novel molecular design and material science.

Introduction and Chemical Identity

6-Aminoazepan-2-one hydrochloride is the hydrochloride salt of a cyclic lactam, 6-amino-ε-caprolactam. Its structure, featuring both an amine and a lactam functional group, makes it a valuable intermediate for a variety of chemical transformations. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a range of reaction conditions.[1]

It is crucial to distinguish this compound from its isomers, such as (S)-3-Amino-2-azepanone hydrochloride (also known as L-Lysine lactam hydrochloride, CAS: 26081-07-2), as the position of the amino group on the azepane ring significantly influences its reactivity and biological activity.[2][3] This guide focuses exclusively on the 6-amino isomer.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Aminoazepan-2-one hydrochloride is presented in the table below. These properties are essential for designing experimental protocols, including dissolution, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1292369-18-6 | [4][5] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][4] |

| Molecular Weight | 164.63 g/mol | [1][4][6] |

| Appearance | White crystalline solid | [1] |

| Synonyms | 6-Amino-azepan-2-one HCl, Caprolactam hydrochloride | [1][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

Synthesis Pathway Overview

The synthesis of 6-Aminoazepan-2-one hydrochloride typically involves the cyclization of a lysine derivative. A plausible and established method involves the intramolecular cyclization of L-lysine methyl ester dihydrochloride.[7] This process is generally followed by the formation of the hydrochloride salt.

Below is a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of 6-Aminoazepan-2-one hydrochloride.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the synthesis of the isomeric (S)-3-aminoazepin-2-one hydrochloride from L-lysine hydrochloride, which can be adapted for the synthesis of 6-Aminoazepan-2-one hydrochloride.[7]

Step 1: Esterification of L-Lysine Hydrochloride

-

Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath under an argon atmosphere.

-

Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then reflux overnight.

-

Remove the solvent under vacuum. Recrystallize the crude product from methanol to yield L-lysine methyl ester dihydrochloride.[7]

Step 2: Intramolecular Cyclization and Salt Formation

-

Dissolve L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL) under an argon atmosphere.

-

Add sodium methoxide (48.0 g, 889 mmol) and reflux the reaction mixture for 4 hours.

-

After the reaction is complete, hydrolyze by adding ammonium chloride (20.0 g).

-

Filter the reaction mixture and remove the solvent under vacuum.

-

Dissolve the residue in ethanol (100 mL) and add ethanol saturated with hydrogen chloride (20 mL) to precipitate the crude product.

-

Recrystallize the crude product from methanol to obtain the final (S)-3-aminoazepin-2-one hydrochloride.[7]

Analytical Characterization

The structural confirmation of 6-Aminoazepan-2-one hydrochloride relies on standard spectroscopic techniques. Researchers should expect to see characteristic signals in NMR, IR, and mass spectrometry that correspond to the key functional groups of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct peaks for the protons on the azepane ring and the amine group. The chemical shifts and splitting patterns will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR will display six unique signals corresponding to the six carbon atoms in the azepane ring. The carbonyl carbon of the lactam will appear significantly downfield.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide, the C=O stretching of the lactam, and C-N stretching. A broad peak in the 2500-3000 cm⁻¹ region is often indicative of an amine salt.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

Applications in Research and Development

6-Aminoazepan-2-one hydrochloride is a valuable building block in several areas of chemical and pharmaceutical research.[1]

Pharmaceutical Synthesis

The primary application of this compound is as a scaffold in the synthesis of more complex, biologically active molecules.[1] Its bifunctional nature allows for selective modification at either the amino group or the lactam ring, enabling the construction of diverse chemical libraries for drug discovery. For instance, it has been used in the synthesis of lysine sulfonamide HIV protease inhibitors and bengamide derivatives with anticancer activity.[2][8][9]

Caption: Application of 6-Aminoazepan-2-one hydrochloride in a drug discovery workflow.

Polymer Chemistry

In the field of material science, this compound serves as a monomer for the synthesis of specialty polyamides.[1] The presence of the amino group allows for its incorporation into polymer chains, potentially imparting unique properties such as improved hydrophilicity, dye-binding capacity, or biocompatibility. It is a key component in the production of caprolactam, which is the monomer for nylon 6.[1]

Safety and Handling

As a laboratory chemical, 6-Aminoazepan-2-one hydrochloride should be handled with appropriate safety precautions.

-

Hazard Identification : It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][10]

Conclusion

6-Aminoazepan-2-one hydrochloride is a foundational chemical building block with significant potential in both pharmaceutical and materials science. Its well-defined structure and versatile reactivity offer a reliable starting point for the synthesis of a wide array of complex molecules. This guide provides the essential technical information for researchers to confidently and safely utilize this compound in their research and development endeavors.

References

- 1. Cas 1292369-18-6,6-aMinoazepan-2-one hydrochloride | lookchem [lookchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. 6-aMinoazepan-2-one hydrochloride | 1292369-18-6 [m.chemicalbook.com]

- 6. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L(-)-ALPHA-AMINO-EPSILON-CAPROLACTAM | 26081-07-2 [chemicalbook.com]

- 8. biocat.com [biocat.com]

- 9. L-Lysine-lactam-(hydro-chloride), 1G | Labscoop [labscoop.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride

This technical guide provides a comprehensive overview of 6-Aminoazepan-2-one hydrochloride, a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's chemical structure, physicochemical properties, proposed synthetic pathways, and potential applications, adhering to stringent data presentation and visualization standards.

Chemical Structure and Identification

6-Aminoazepan-2-one hydrochloride is the hydrochloride salt of 6-amino-ε-caprolactam. The core structure is an azepan-2-one ring, which is a seven-membered lactam. It is crucial to distinguish this compound from its isomer, 3-Aminoazepan-2-one hydrochloride, which has the amino group positioned at the alpha-carbon relative to the carbonyl group. The 3-amino isomer is also commonly referred to as α-amino-ε-caprolactam.

-

IUPAC Name: 6-aminoazepan-2-one;hydrochloride[1]

-

CAS Number: 1292369-18-6[1]

-

Chemical Formula: C₆H₁₃ClN₂O[1]

-

Synonyms: 6-Amino-azepan-2-one HCl, 6-Amino-epsilon-caprolactam hydrochloride

Below is a diagram representing the chemical structure of 6-Aminoazepan-2-one hydrochloride.

Caption: 2D structure of 6-Aminoazepan-2-one hydrochloride.

Physicochemical and Safety Data

The following tables summarize the key quantitative and safety information for 6-Aminoazepan-2-one hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| CAS Number | 1292369-18-6 | [1] |

| IUPAC Name | 6-aminoazepan-2-one;hydrochloride | [1] |

| Melting Point | N/A | [1][2] |

| Boiling Point | N/A | [1][2] |

| Density | N/A | [1][2] |

| Solubility | N/A | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

| SMILES | C1CC(CNC(=O)C1)N.Cl | [1] |

| InChI Key | QUXLWSYWZOMWDX-UHFFFAOYSA-N | [1] |

Table 2: Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| H315: Causes skin irritation | ||

| H319: Causes serious eye irritation | ||

| H332: Harmful if inhaled | ||

| H335: May cause respiratory irritation |

Data sourced from American Elements and PubChem.[1][4]

Synthesis and Experimental Protocols

Proposed Synthesis of 6-Aminoazepan-2-one

The proposed pathway begins with a commercially available starting material, 4-aminocyclohexanone, and proceeds through a four-step sequence involving protection, oximation, rearrangement, and deprotection/salt formation.

Caption: Proposed workflow for the synthesis of 6-Aminoazepan-2-one HCl.

Detailed Experimental Protocols (Proposed)

Step 1: N-Protection of 4-Aminocyclohexanone

-

Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate, to neutralize the hydrochloride.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanone.

Step 2: Oxime Formation

-

Dissolve the N-Boc-4-aminocyclohexanone in an alcohol solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the resulting oxime by recrystallization or column chromatography.

Step 3: Beckmann Rearrangement

-

The Beckmann rearrangement is a critical step for forming the lactam ring.[5][6][7][8]

-

Add the N-Boc-4-aminocyclohexanone oxime to a strong acid, such as polyphosphoric acid or sulfuric acid, at a controlled low temperature.

-

Slowly warm the mixture to initiate the rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is expected to migrate.[5]

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., aqueous ammonia).

-

Extract the crude N-Boc-6-aminoazepan-2-one with a suitable solvent and purify. Note: The regioselectivity of this rearrangement is a critical factor and may yield a mixture of isomers.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-6-aminoazepan-2-one in a solvent like methanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or methanolic HCl).

-

Stir the mixture at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain 6-Aminoazepan-2-one hydrochloride.

Applications and Logical Relationships

6-Aminoazepan-2-one hydrochloride serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and functionalized polymers. Its bifunctional nature, possessing both a reactive amino group and a lactam moiety, allows for diverse chemical modifications.

Caption: Applications of 6-Aminoazepan-2-one hydrochloride.

Its primary applications include:

-

Pharmaceutical Industry: Used as a key intermediate or scaffold for synthesizing medicinally important compounds. The azepane ring is a privileged structure in medicinal chemistry, and the amino group provides a handle for introducing pharmacophoric features.[2]

-

Organic Compound Synthesis: Serves as a valuable intermediate in multi-step organic reactions to create new chemical entities with potential applications in materials science and agrochemicals.[2]

-

Polymer Chemistry: While ε-caprolactam is the direct monomer for Nylon 6, amino-functionalized caprolactams are of interest for producing modified polyamides with altered properties such as dyeability, moisture absorption, and surface reactivity.

References

- 1. The continuous synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5780623A - Process to prepare ε-caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]

- 4. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

An In-Depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoazepan-2-one hydrochloride, a cyclic amine hydrochloride, serves as a versatile and crucial intermediate in the landscape of organic and medicinal chemistry. With a molecular weight of 164.63 g/mol , this compound is a valuable scaffold for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 6-Aminoazepan-2-one hydrochloride, with a focus on its utility for researchers and professionals in the field of drug development. Detailed experimental protocols and a summary of its role as a synthetic precursor are presented to facilitate its effective use in the laboratory.

Core Physicochemical Properties

6-Aminoazepan-2-one hydrochloride, also known by its synonyms 6-Amino-ε-caprolactam hydrochloride and caprolactam hydrochloride, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]

| Property | Value | References |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |

| Molecular Weight | 164.63 g/mol | [2] |

| CAS Number | 1292369-18-6 | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage Temperature | 2-8°C under inert atmosphere (e.g., Argon or Nitrogen) | [1][3] |

Synthesis and Chemical Reactivity

The synthesis of 6-Aminoazepan-2-one hydrochloride can be achieved through various synthetic routes, often starting from lysine or its derivatives. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient precursor for further chemical modifications.[1]

The primary reactive sites of 6-Aminoazepan-2-one hydrochloride are the primary amino group and the lactam functionality. The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups.

General N-Acylation Workflow

The N-acylation of the primary amino group is a common and pivotal reaction for creating derivatives with potential biological activity. A generalized workflow for this transformation is depicted below.

Caption: Generalized workflow for the N-acylation of 6-Aminoazepan-2-one hydrochloride.

Applications in Pharmaceutical and Chemical Synthesis

6-Aminoazepan-2-one hydrochloride is a key building block for the synthesis of various medicinally important compounds.[1] Its cyclic structure and bifunctional nature (amine and lactam) allow for the construction of complex molecular architectures found in a range of therapeutic agents. The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.

Beyond pharmaceuticals, this compound is also utilized as a monomer in the production of specialty polymers, such as modified nylon 6, where the amino group can be used to introduce specific functionalities into the polymer chain.[1][5][6]

Experimental Protocols

Synthesis of 6-Aminoazepan-2-one Hydrochloride

A representative, though not specific to the 6-amino isomer, synthesis of an aminoazepan-2-one hydrochloride from L-lysine hydrochloride is described in the literature.[7] This procedure involves the esterification of the carboxylic acid followed by cyclization and acidification.

Materials:

-

L-lysine hydrochloride

-

Methanol

-

Thionyl chloride

-

Sodium methoxide

-

Ammonium chloride

-

Dimethoxyethane

-

Ethanol

-

Ethanol saturated with hydrochloric acid

Procedure:

-

Dissolve L-lysine hydrochloride in methanol and cool to 0°C under an inert atmosphere.

-

Slowly add thionyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature and then reflux.

-

Remove the solvent under vacuum and recrystallize the crude product from methanol to obtain the L-lysine methyl ester dihydrochloride.

-

Dissolve the ester dihydrochloride in methanol under an inert atmosphere.

-

Add sodium methoxide and reflux the solution.

-

Quench the reaction with ammonium chloride, filter, and remove the solvent under vacuum.

-

Dissolve the residue in dimethoxyethane and remove the solvent by filtration.

-

Dissolve the residue in ethanol and add ethanol saturated with hydrochloric acid to precipitate the crude product.

-

Recrystallize the crude product from methanol to yield the final aminoazepan-2-one hydrochloride.[7]

Note: This is a general procedure for a related compound and may require optimization for the specific synthesis of the 6-amino isomer.

General Protocol for N-Acylation of 6-Aminoazepan-2-one Hydrochloride

This protocol provides a general guideline for the acylation of the primary amino group.

Materials:

-

6-Aminoazepan-2-one hydrochloride

-

Acylating agent (e.g., acid chloride or carboxylic acid)

-

Coupling agent (if using a carboxylic acid, e.g., EDC, HATU)

-

Organic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Suspend 6-Aminoazepan-2-one hydrochloride in the anhydrous solvent.

-

Add the organic base to neutralize the hydrochloride and free the amine.

-

If using a carboxylic acid, add the acid and the coupling agent to the reaction mixture. If using an acid chloride, add it dropwise to the cooled reaction mixture.

-

Stir the reaction at the appropriate temperature (typically ranging from 0°C to room temperature) and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.

Potential Biological Significance and Signaling Pathways

While the direct biological activity of 6-Aminoazepan-2-one hydrochloride is not extensively documented, its derivatives are of significant interest in drug discovery. The ε-caprolactam core is a known scaffold in compounds targeting various biological pathways. For instance, derivatives of related amino-lactams have been investigated for their potential as enzyme inhibitors or receptor modulators. The biodegradation of caprolactam involves enzymatic ring-opening to 6-aminohexanoate, which is then further metabolized.[8] This suggests that derivatives of 6-aminoazepan-2-one could potentially interact with enzymes involved in amino acid or fatty acid metabolism.

The general strategy in drug discovery involves using a core scaffold like 6-aminoazepan-2-one and functionalizing it to target specific biological entities. A hypothetical drug discovery workflow is illustrated below.

Caption: A conceptual drug discovery workflow utilizing 6-Aminoazepan-2-one as a starting scaffold.

Conclusion

6-Aminoazepan-2-one hydrochloride is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its straightforward reactivity, combined with the biological relevance of the caprolactam scaffold, makes it an attractive starting material for the synthesis of novel compounds with therapeutic potential. This guide has provided a foundational understanding of its properties, synthesis, and applications, and offers practical protocols to aid researchers in its effective utilization. Further exploration of the derivatives of this compound is likely to yield new and valuable discoveries in medicinal chemistry.

References

- 1. Cas 1292369-18-6,6-aMinoazepan-2-one hydrochloride | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1292369-18-6|6-Aminoazepan-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 4. 6-aMinoazepan-2-one hydrochloride | 1292369-18-6 [m.chemicalbook.com]

- 5. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (R)-3-AMINOAZEPAN-2-ONE HYDROCHLORIDE CAS#: 26081-03-8 [m.chemicalbook.com]

- 8. Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Aminoazepan-2-one Hydrochloride from Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-aminoazepan-2-one hydrochloride, an important lactam derivative, from the readily available amino acid, lysine. This document details the core chemical transformation, presents a compilation of experimental data from various methodologies, and offers a standardized protocol for its preparation and characterization.

Introduction

6-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a valuable cyclic amine that serves as a versatile building block in organic synthesis and is of significant interest in the development of pharmaceuticals and novel polymers. The synthesis of this compound from lysine, a bio-renewable resource, represents a sustainable alternative to traditional petrochemical-based routes for related compounds. The core of this transformation lies in the intramolecular cyclization of lysine, a process that can be achieved through thermal condensation, often facilitated by a solvent and sometimes a catalyst. This guide focuses on the preparation of the hydrochloride salt of 6-aminoazepan-2-one, a stable and readily handled form of the compound.

Chemical Transformation and Mechanism

The fundamental reaction is an intramolecular cyclo-dehydration of lysine. In this process, the ε-amino group of the lysine side chain nucleophilically attacks the carboxylic acid moiety, leading to the formation of a seven-membered lactam ring with the elimination of a water molecule. The reaction is typically carried out at elevated temperatures. When starting with L-lysine hydrochloride, a neutralization step with a base like sodium hydroxide is required to free the amine and carboxylate groups for the subsequent cyclization.

Tabulated Quantitative Data

The following tables summarize quantitative data from various reported experimental conditions for the synthesis of 6-aminoazepan-2-one from L-lysine hydrochloride. These tables allow for a comparative analysis of the effects of different solvents, catalysts, temperatures, and reaction times on the reaction yield.

Table 1: Synthesis of 6-Aminoazepan-2-one in Alcoholic Solvents without Catalyst

| L-Lysine HCl (mmols) | NaOH (mmols) | Solvent | Solvent Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |

| 50 | 50 | Ethanol | 200 | 200 | 8 | 47[1][2] |

| 30 | 30 | 1-Pentanol | 120 | 137 | 60 | 93[1][2][3] |

| 30 | 30 | 1-Hexanol | 120 | 157 | 8 | 89[1][2][3] |

| 300 | 300 | 1-Hexanol | 1200 | 150 | 8 | 91[1][2][3] |

| 300 | 300 | 1,2-Propanediol | 1200 | 187 | 2 | 96[2][3] |

Table 2: Synthesis of 6-Aminoazepan-2-one in Alcoholic Solvents with Al₂O₃ Catalyst

| L-Lysine HCl (mmols) | NaOH (mmols) | Al₂O₃ (mmols) | Solvent | Solvent Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |

| 30 | 30 | 270 | 1-Butanol | 120 | 117 | 6 | 92[3] |

| 30 | 30 | 270 | 1-Pentanol | 120 | 137 | 4 | 96[1][3] |

Detailed Experimental Protocols

The following protocols are generalized from successful and well-documented procedures for the synthesis and purification of 6-aminoazepan-2-one and its hydrochloride salt.

Synthesis of 6-Aminoazepan-2-one

This protocol is based on the high-yield procedure using 1-hexanol as a solvent.

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

1-Hexanol

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Deionized water

Procedure:

-

A stirred mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and sodium hydroxide (e.g., 24 g, 600 mmol) in 1-hexanol (e.g., 2.4 L) is heated to reflux.[4] A Dean-Stark trap is used to remove the water generated during the reaction.

-

The suspension is refluxed for approximately 8 hours, or until the starting material is consumed as monitored by a suitable technique such as Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, the suspension is cooled to room temperature.

-

The byproduct, sodium chloride (NaCl), is removed by filtration.[4]

-

The filtrate is concentrated under reduced pressure to remove the 1-hexanol, yielding the crude 6-aminoazepan-2-one.[4]

Preparation and Purification of 6-Aminoazepan-2-one Hydrochloride

Procedure:

-

The crude 6-aminoazepan-2-one is dissolved in water.[4]

-

The aqueous solution is acidified to a pH of 6 with the dropwise addition of concentrated hydrochloric acid.[4]

-

The solution is then partially concentrated by rotary evaporation.[4]

-

Crystals of 6-aminoazepan-2-one hydrochloride will form upon standing at room temperature.[4]

-

The crystals are collected by filtration, washed with a small amount of cold water or a suitable organic solvent like isopropanol, and dried under vacuum. A yield of approximately 75% for the hydrochloride salt can be expected based on this procedure.[4]

Conversion of the Hydrochloride Salt to the Free Base (for characterization)

-

The 6-aminoazepan-2-one hydrochloride is dissolved in methanol.[4]

-

Sodium hydroxide (e.g., 18 g, 450 mmol for 74 g of the hydrochloride salt) is added, and the mixture is stirred for 2 hours.[4]

-

The resulting suspension is filtered to remove sodium chloride.[4]

-

The filtrate is evaporated under reduced pressure to afford the free base, 6-aminoazepan-2-one, as a white solid.[4]

Table 3: Characterization Data for 6-Aminoazepan-2-one (Free Base)

| Property | Value |

| Melting Point | 97 - 101 °C[4] |

| Elemental Analysis | Found: C: 56.36%, H: 9.50%, N: 21.71%. Calculated for C₆H₁₂N₂O: C: 56.22%, H: 9.44%, N: 21.86%[4] |

| High-Resolution Mass Spectrometry (HRMS) | Found m/z = 129.1046 ([M+H]⁺), Calculated: 129.1028[4] |

| ¹H-NMR (500 MHz, CD₃OD) | δ (ppm) = 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H)[4] |

| ¹³C-NMR (125 MHz, CD₃OD) | δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94[4] |

Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis.

Caption: Reaction pathway from L-lysine hydrochloride to 6-aminoazepan-2-one hydrochloride.

Caption: Generalized experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 6-aminoazepan-2-one hydrochloride from lysine is a robust and high-yielding process. By selecting appropriate solvents and reaction conditions, researchers can efficiently produce this valuable lactam. The provided protocols and data serve as a comprehensive resource for the scientific community, enabling further exploration of the applications of this bio-derived chemical intermediate. The use of L-lysine as a starting material underscores the potential of green chemistry to provide sustainable pathways to important chemical entities.

References

An In-Depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-aminoazepan-2-one hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical development and polymer chemistry. We will delve into its chemical identity, synthesis, physicochemical and spectroscopic properties, reactivity, and key applications, offering field-proven insights for researchers and scientists.

Chemical Identity and Nomenclature

6-Aminoazepan-2-one hydrochloride is the hydrochloride salt of 6-amino-ε-caprolactam. The azepane-2-one core structure is a seven-membered lactam, also known as caprolactam. The presence of an amino group at the 6-position introduces a key functional handle for further chemical modifications.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-aminoazepan-2-one;hydrochloride [1]. It is also known by several synonyms, including 6-amino-ε-caprolactam hydrochloride and 6-aminocaproic acid lactam hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-aminoazepan-2-one;hydrochloride[1] |

| CAS Number | 1292369-18-6[1][2][3] |

| Molecular Formula | C₆H₁₃ClN₂O[1][2][3] |

| Molecular Weight | 164.63 g/mol [1] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 6-aminoazepan-2-one hydrochloride is crucial for its handling, storage, and application in chemical reactions. While comprehensive experimental data for this specific isomer is not widely published, data from closely related compounds and supplier information provide valuable insights.

The compound is typically a white to off-white crystalline solid[2]. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and industrial applications[2]. For optimal stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C[2].

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the amino group. The chemical shifts and coupling patterns of the methylene protons will be indicative of their positions relative to the carbonyl and amino groups.

-

¹³C-NMR : The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the lactam at the downfield region (typically >170 ppm). Signals for the six carbons of the azepane ring will also be present, with their chemical shifts influenced by the neighboring functional groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide and the primary amine, as well as a strong C=O stretching vibration for the lactam carbonyl group.

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to the free base (6-aminoazepan-2-one) and fragmentation patterns characteristic of the azepane ring structure.

Synthesis and Manufacturing

The synthesis of functionalized caprolactams can be approached through several routes. One of the most prominent methods for creating the caprolactam ring is the Beckmann rearrangement of a cyclohexanone oxime[1][4].

For the synthesis of 6-aminoazepan-2-one, a potential synthetic pathway would involve the Beckmann rearrangement of an appropriately substituted cyclohexanone oxime, such as 2-aminocyclohexanone oxime. The rearrangement is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid[1][4].

Caption: Proposed synthetic pathway to 6-Aminoazepan-2-one via Beckmann rearrangement.

Another established method for synthesizing amino-substituted caprolactams involves the cyclization of amino acids. For instance, α-amino-ε-caprolactam (3-aminoazepan-2-one) can be synthesized from L-lysine hydrochloride[5]. A similar strategy could potentially be adapted using a different starting amino acid to yield the 6-amino isomer.

Chemical Reactivity and Handling

The reactivity of 6-aminoazepan-2-one hydrochloride is dictated by its two primary functional groups: the secondary amine within the lactam ring and the primary amino group at the 6-position.

-

N-Acylation and N-Alkylation : The primary amino group is a nucleophilic site and can readily undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. This allows for the introduction of a wide variety of substituents at this position.

-

Ring-Opening Polymerization : The lactam ring can undergo ring-opening polymerization to form polyamides. This is a crucial reaction for the synthesis of functionalized nylon-6 type polymers.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-aminoazepan-2-one hydrochloride. Based on available safety data sheets for related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats[6][7].

-

Handling : Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Wash thoroughly after handling[6][8].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents[6][8].

Applications in Drug Discovery and Development

The presence of a reactive amino group on the caprolactam scaffold makes 6-aminoazepan-2-one a valuable building block in medicinal chemistry. The caprolactam ring can serve as a constrained scaffold to orient substituents in a specific three-dimensional arrangement, which can be advantageous for binding to biological targets.

While specific drugs derived from 6-aminoazepan-2-one are not prominently disclosed in publicly available literature, the broader class of functionalized caprolactams has been explored for various therapeutic applications. The amino group provides a convenient point for the attachment of pharmacophores or for incorporation into larger molecular frameworks.

Role in Polymer Chemistry: Functionalized Polyamides

6-Aminoazepan-2-one serves as a functional monomer in the synthesis of modified polyamides. The most common method for polymerizing caprolactam and its derivatives is anionic ring-opening polymerization (AROP) [4][9].

Mechanism of Anionic Ring-Opening Polymerization

The AROP of lactams is a chain-growth process that involves the following key steps:

-

Initiation : A strong base, the initiator (e.g., a metal lactamate), abstracts the acidic proton from a monomer molecule to form a lactam anion.

-

Propagation : The lactam anion acts as a nucleophile and attacks an activated monomer (N-acyllactam), which is either added as an activator or formed in situ. This leads to the opening of the lactam ring and the regeneration of a new active species at the end of the growing polymer chain.

-

Chain Transfer : Proton exchange between the growing polymer chain and monomer molecules is a rapid process that regenerates the lactam anion, allowing it to participate in further propagation steps.

The presence of the 6-amino group in the monomer can influence the polymerization process. It can potentially act as an additional nucleophilic site, leading to the formation of branched or cross-linked polymers, which can significantly alter the material properties of the resulting polyamide[10][11].

Caption: Simplified mechanism of anionic ring-opening polymerization of lactams.

Conclusion

6-Aminoazepan-2-one hydrochloride is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its bifunctional nature, combining a reactive primary amine with a polymerizable lactam ring, offers a wide range of possibilities for the synthesis of novel small molecules and functionalized polymers. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane | Scientific.Net [scientific.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam[v1] | Preprints.org [preprints.org]

- 11. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminoazepan-2-one Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoazepan-2-one hydrochloride, a cyclic amide derived from the essential amino acid lysine, serves as a critical building block in synthetic organic chemistry. This technical guide provides an in-depth overview of its synonyms, chemical properties, and synthesis. It also explores its significant, albeit still developing, role in pharmaceutical research as a scaffold for novel therapeutics. While its direct biological activity and impact on specific signaling pathways are areas of ongoing investigation, this document collates the available information to support further research and development.

Chemical Identity and Synonyms

6-Aminoazepan-2-one hydrochloride is the hydrochloride salt of the intramolecularly cyclized form of lysine. It is also commonly referred to by several other names in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers

| Name | Identifier |

| Systematic Name | 6-Aminoazepan-2-one hydrochloride |

| Common Synonyms | 6-Amino-ε-caprolactam hydrochloride |

| Lysine lactam hydrochloride[1] | |

| Caprolactam hydrochloride[2] | |

| 6-Amino-azepan-2-one.HCl[2] | |

| CAS Number | 1292369-18-6[2][3] |

| Molecular Formula | C₆H₁₃ClN₂O[2][3] |

| Molecular Weight | 164.63 g/mol [3] |

Physicochemical Properties

6-Aminoazepan-2-one hydrochloride is typically a white to off-white crystalline solid. Its stability as a hydrochloride salt makes it a preferred form for storage and handling in a laboratory setting.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White crystalline solid | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

| Solubility | Data not readily available | [2] |

| Melting Point | Data not readily available | [2] |

| Boiling Point | Data not readily available | [2] |

Synthesis of 6-Aminoazepan-2-one Hydrochloride

The primary route for synthesizing 6-Aminoazepan-2-one hydrochloride is through the intramolecular cyclization of lysine. This reaction is typically achieved by heating L-lysine hydrochloride in a high-boiling point alcohol, which serves as a solvent and aids in the removal of water to drive the reaction towards the formation of the lactam.

Experimental Protocol: Intramolecular Cyclization of L-Lysine Hydrochloride

This protocol is a generalized procedure based on methods described for the synthesis of α-amino-ε-caprolactam, an isomer of the target compound, which follows a similar synthetic logic.[4][5][6]

Materials:

-

L-Lysine hydrochloride

-

1-Pentanol (or Hexanol)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Methanol

-

Dean-Stark trap

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Neutralization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, suspend L-lysine hydrochloride (1 equivalent) in 1-pentanol. Add a stoichiometric amount of sodium hydroxide (1 equivalent) to neutralize the hydrochloride salt.

-

Cyclization: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.

-

Work-up: Cool the reaction mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the mixture to remove the NaCl.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the 1-pentanol.

-

Salt Formation: Dissolve the crude α-amino-ε-caprolactam in a minimal amount of a suitable solvent like methanol. Acidify the solution to pH 6 with concentrated hydrochloric acid.

-

Crystallization: Cool the acidified solution to induce crystallization of 6-Aminoazepan-2-one hydrochloride. The crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of 6-Aminoazepan-2-one hydrochloride.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of 6-Aminoazepan-2-one hydrochloride are not extensively documented, its isomeric counterpart, L-lysine lactam, has been utilized as a key building block in the synthesis of various biologically active molecules. This suggests a strong potential for 6-Aminoazepan-2-one hydrochloride in similar applications.

-

HIV Protease Inhibitors: L-lysine lactam has been incorporated into the synthesis of lysine sulfonamides, which have shown activity as HIV protease inhibitors.[6]

-

Anticancer Agents: It has also been used in the synthesis of bengamide derivatives, which exhibit in vitro anticancer activity.[1][6]

The rigid, cyclic structure of the azepan-2-one core can be advantageous in drug design for constraining the conformation of a molecule, potentially leading to higher affinity and selectivity for its biological target.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or the influence of 6-Aminoazepan-2-one hydrochloride on cellular signaling pathways. Research into the pharmacological effects of this specific compound is an area ripe for exploration.

Given its structural similarity to lysine, it is conceivable that it could interact with pathways involving amino acid metabolism or transport. However, without experimental evidence, any proposed mechanism of action would be purely speculative. The primary role of this compound in the scientific literature to date is as a synthetic intermediate.

Diagram 2: Potential Research Trajectory

Caption: A logical workflow for investigating the biological activity of 6-Aminoazepan-2-one hydrochloride.

Conclusion

6-Aminoazepan-2-one hydrochloride is a valuable and versatile chemical intermediate with established utility in the synthesis of polymers and as a scaffold in medicinal chemistry. While its direct biological effects remain to be fully elucidated, its role as a precursor to bioactive compounds highlights its importance for researchers in drug discovery and development. The synthetic route via intramolecular cyclization of lysine offers a straightforward method for its preparation. Future research into the specific pharmacological properties of this compound could unveil novel therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]

- 3. americanelements.com [americanelements.com]

- 4. US4154956A - Method for producing lysine ester - Google Patents [patents.google.com]

- 5. US3150174A - Process for the manufacture of l-lysine or salts thereof - Google Patents [patents.google.com]

- 6. L-Lysine-lactam-(hydro-chloride), 1G | Labscoop [labscoop.com]

solubility of 6-Aminoazepan-2-one hydrochloride in organic solvents

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of 6-Aminoazepan-2-one hydrochloride in various organic solvents. While this compound is a known chemical intermediate, detailed solubility studies appear to be unpublished or proprietary.

This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to approach the solubility determination of 6-Aminoazepan-2-one hydrochloride. It outlines standard experimental protocols that can be employed to generate the necessary solubility data and includes a generalized workflow for this process.

General Experimental Protocol for Solubility Determination

To ascertain the solubility of 6-Aminoazepan-2-one hydrochloride in a range of organic solvents, a standardized experimental approach is necessary. The following protocol outlines a common method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 6-Aminoazepan-2-one hydrochloride in selected organic solvents at a specific temperature (e.g., 25 °C).

Materials:

-

6-Aminoazepan-2-one hydrochloride (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique (e.g., gravimetric analysis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Aminoazepan-2-one hydrochloride to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

HPLC Method:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of 6-Aminoazepan-2-one hydrochloride of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 6-Aminoazepan-2-one hydrochloride in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Gravimetric Method:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered supernatant to the container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely evaporated, weigh the container with the dried residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., mg/mL).

-

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Data Presentation

While specific data for 6-Aminoazepan-2-one hydrochloride is not available in the public domain, the results from the aforementioned experimental protocol should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility of 6-Aminoazepan-2-one Hydrochloride at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Data | Data | Data |

| Ethanol | Data | Data | Data |

| Isopropanol | Data | Data | Data |

| Acetone | Data | Data | Data |

| Acetonitrile | Data | Data | Data |

| Tetrahydrofuran | Data | Data | Data |

| Dichloromethane | Data | Data | Data |

| Ethyl Acetate | Data | Data | Data |

Note: The table is populated with placeholders as specific experimental data is not publicly available.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound like 6-Aminoazepan-2-one hydrochloride.

Caption: Workflow for determining the solubility of 6-Aminoazepan-2-one hydrochloride.

In-depth Technical Guide on the Stability of 6-Aminoazepan-2-one Hydrochloride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoazepan-2-one hydrochloride is a cyclic amide (lactam) derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Ensuring the stability of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of 6-Aminoazepan-2-one hydrochloride at room temperature, with a focus on its potential degradation pathways, methodologies for stability assessment, and recommended storage conditions.

Given the limited publicly available stability data for 6-Aminoazepan-2-one hydrochloride, this guide leverages data from structurally similar compounds, primarily caprolactam (azepan-2-one), to infer its stability profile. The primary degradation pathway for lactams is hydrolysis, and the presence of a 6-amino group may influence the kinetics of this process.

Core Stability Profile and Degradation Pathways

The stability of 6-Aminoazepan-2-one hydrochloride is influenced by environmental factors such as temperature, humidity, and pH. While specific long-term stability data at room temperature (20-25°C) is not extensively documented in the public domain, general recommendations for the storage of this chemical suggest refrigeration at 2-8°C under an inert atmosphere. This indicates that the compound may have limited long-term stability at ambient temperatures.

The principal degradation mechanism for 6-Aminoazepan-2-one is expected to be the hydrolysis of the amide bond in the seven-membered ring. This reaction would lead to the formation of its corresponding linear amino acid, 6-aminocaproic acid (also known as 6-aminohexanoic acid).

Predicted Degradation Pathway

The hydrolysis of the lactam ring is the most probable degradation pathway for 6-Aminoazepan-2-one hydrochloride. This reaction can be catalyzed by both acidic and basic conditions. The presence of the 6-amino group could potentially influence the rate of hydrolysis through intramolecular catalysis, although this has not been experimentally confirmed in publicly available literature.

Caption: Predicted primary degradation pathway of 6-Aminoazepan-2-one hydrochloride.

Quantitative Stability Data (Analogous Compound: Caprolactam)

In the absence of direct quantitative data for 6-Aminoazepan-2-one hydrochloride, the stability of caprolactam, its non-aminated counterpart, can provide valuable insights. The hydrolysis of caprolactam to 6-aminocaproic acid is a well-studied reaction. The rate of this hydrolysis is dependent on temperature and pH.

| Condition | Temperature (°C) | Observation | Inference for 6-Aminoazepan-2-one Hydrochloride |

| Solid State | Room Temperature | Generally stable when protected from moisture. | Likely stable in solid form at room temperature if stored in a dry environment. |

| Aqueous Solution | 20 | Stable at neutral pH (e.g., pH 4.0-5.0). | In solution, stability is expected to be pH-dependent. The hydrochloride salt will result in an acidic solution, which may influence the hydrolysis rate. |

| Elevated Temperature | > 60 | Increased rate of hydrolysis to 6-aminocaproic acid. | Elevated temperatures will likely accelerate the degradation of 6-Aminoazepan-2-one hydrochloride, both in solid and solution states. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 6-Aminoazepan-2-one hydrochloride, a stability-indicating analytical method must be developed and validated. A forced degradation study is a critical component of this process, as it helps to identify potential degradation products and establish the method's specificity.

Forced Degradation Study Protocol

A forced degradation study should be performed on a single batch of 6-Aminoazepan-2-one hydrochloride to intentionally degrade the sample. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Caption: General workflow for a forced degradation study.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid material at 80°C for 48 hours.

-

Photostability: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be taken at appropriate time points and analyzed by a stability-indicating method.

Stability-Indicating HPLC Method (Adapted from a Method for a Similar Lactam)

The following is a detailed example of a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted and validated for the analysis of 6-Aminoazepan-2-one hydrochloride and its degradation products.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A |

Method Validation: The adapted method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion and Recommendations

For optimal stability and to ensure the integrity of the compound, it is recommended to store 6-Aminoazepan-2-one hydrochloride at 2-8°C in a tightly sealed container under an inert atmosphere to protect it from moisture. For applications requiring room temperature handling, it is crucial to minimize the duration of exposure and to protect the compound from humidity.

For drug development professionals, it is imperative to conduct thorough stability studies on 6-Aminoazepan-2-one hydrochloride under intended and stressed conditions to establish its shelf-life and to identify and control any potential degradation products that may impact the quality and safety of the final pharmaceutical product. The experimental protocols outlined in this guide provide a robust framework for such investigations.

The Azepan-2-one Scaffold: A Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aminoazepan-2-one hydrochloride moiety represents a versatile chemical scaffold with significant potential in medicinal chemistry. As a derivative of caprolactam, this compound and its analogues are of growing interest for their utility as building blocks in the synthesis of novel therapeutic agents.[1] While comprehensive biological activity data for derivatives of 6-aminoazepan-2-one hydrochloride specifically are not extensively documented in publicly available literature, the broader class of azepan-2-one (caprolactam) derivatives has been successfully incorporated into potent and selective modulators of key biological targets. This guide provides a detailed overview of the biological activity of the azepan-2-one core, with a particular focus on its role in the development of cathepsin K inhibitors, showcasing the therapeutic potential of this chemical class.

The Azepan-2-one Core in Biologically Active Molecules

The seven-membered lactam ring of azepan-2-one provides a flexible yet constrained backbone that can be strategically functionalized to interact with biological targets. This scaffold has been effectively utilized in the design of inhibitors for enzymes implicated in various disease states. A notable example is the development of azepanone-based inhibitors of cathepsin K, a cysteine protease centrally involved in bone resorption.

Azepan-2-one Derivatives as Cathepsin K Inhibitors

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone degradation. Its primary role is the breakdown of bone matrix proteins, most notably type I collagen.[2] Consequently, the inhibition of cathepsin K has emerged as a promising therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.[3]

Several potent and selective inhibitors of cathepsin K have been developed based on the azepan-2-one scaffold. These compounds demonstrate the successful application of this core in designing molecules with high affinity for their biological target.

Quantitative Analysis of Azepan-2-one Based Cathepsin K Inhibitors

The following table summarizes the in vitro inhibitory activities of representative azepan-2-one derivatives against human and rat cathepsin K.

| Compound ID | Modification | Target | Assay Type | Potency | Reference |

| 20 | 4-substituted azepan-3-one | Human Cathepsin K | K_i | 0.16 nM | [4][5] |

| 24 | 4-substituted azepan-3-one | Human Cathepsin K | K_i | 0.0048 nM | [4][5] |

| 24 | 4-substituted azepan-3-one | Rat Cathepsin K | K_i,app | 4.8 nM | [4][5] |

| Relacatib (SB-462795) | 7-methyl-substituted azepanone | Human Cathepsin K | K_i,app | 41 pM | [3] |

| Relacatib (SB-462795) | 7-methyl-substituted azepanone | Human Cathepsin L | K_i,app | 68 pM | [3] |

| Relacatib (SB-462795) | 7-methyl-substituted azepanone | Human Cathepsin V | K_i,app | 53 pM | [3] |

Signaling Pathway of Cathepsin K in Bone Resorption

Cathepsin K plays a crucial role in the physiological process of bone remodeling. Osteoclasts, upon adhesion to the bone surface, create a sealed, acidic microenvironment. Within this resorption lacuna, cathepsin K is secreted and, in concert with other enzymes, degrades the organic bone matrix, primarily type I collagen. Inhibition of cathepsin K disrupts this process, leading to a reduction in bone resorption.

Experimental Protocols

The following provides a generalized protocol for an in vitro fluorometric assay to determine the inhibitory activity of compounds against cathepsin K.

In Vitro Cathepsin K Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the cleavage of a synthetic fluorogenic peptide substrate by cathepsin K.[6] The substrate, such as Ac-LR-AFC (Amino-4-trifluoromethylcoumarin), is non-fluorescent until cleaved by the enzyme, which releases the fluorescent AFC molecule. The rate of increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Assay Buffer: Typically contains sodium acetate (pH 5.5), EDTA, and DTT.[7]

-

Cathepsin K Enzyme Solution: Purified human or rat cathepsin K.[7]

-

Substrate Solution: Ac-LR-AFC (or other suitable fluorogenic substrate) dissolved in an appropriate solvent.[6]

-

Test Compound (Inhibitor): Dissolved in DMSO.[1]

-

Control Inhibitor: A known cathepsin K inhibitor (e.g., E-64).[7]

-

Microplate: 96-well or 384-well black plate suitable for fluorescence measurements.[6][7]

-

Microplate Reader: Capable of fluorescence detection at excitation/emission wavelengths of approximately 400/505 nm for AFC.[6]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Setup: In a microplate, add the assay buffer, diluted test compound (or DMSO for control), and the cathepsin K enzyme solution.[1]

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.[7]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes.[6]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control (DMSO) wells.

-